molecular formula C17H16ClF3N4O B10950233 2-(4-chlorobenzyl)-5-{1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-yl}-1,3,4-oxadiazole

2-(4-chlorobenzyl)-5-{1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-yl}-1,3,4-oxadiazole

Cat. No.: B10950233
M. Wt: 384.8 g/mol
InChI Key: LVLHKDJYXAIIEH-UHFFFAOYSA-N
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Description

2-(4-CHLOROBENZYL)-5-{1-METHYL-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-1,3,4-OXADIAZOLE is a complex organic compound belonging to the oxadiazole family Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of 2-(4-CHLOROBENZYL)-5-{1-METHYL-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-1,3,4-OXADIAZOLE typically involves multiple steps. One common method includes the reaction of a thiosemicarbazide intermediate with EDC·HCl in DMSO or p-TsCl and triethylamine in N-methyl-2-pyrrolidone, leading to the formation of the oxadiazole ring through regiospecific cyclization processes . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxadiazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.

    Major Products: The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-CHLOROBENZYL)-5-{1-METHYL-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-1,3,4-OXADIAZOLE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to specific proteins. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Compared to other oxadiazole derivatives, 2-(4-CHLOROBENZYL)-5-{1-METHYL-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-1,3,4-OXADIAZOLE stands out due to its unique trifluoromethyl-pyrazole moiety, which imparts distinct chemical and biological properties. Similar compounds include:

These comparisons highlight the uniqueness of the compound and its potential for various applications.

Properties

Molecular Formula

C17H16ClF3N4O

Molecular Weight

384.8 g/mol

IUPAC Name

2-[(4-chlorophenyl)methyl]-5-[1-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propan-2-yl]-1,3,4-oxadiazole

InChI

InChI=1S/C17H16ClF3N4O/c1-10(9-25-11(2)7-14(24-25)17(19,20)21)16-23-22-15(26-16)8-12-3-5-13(18)6-4-12/h3-7,10H,8-9H2,1-2H3

InChI Key

LVLHKDJYXAIIEH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(C)C2=NN=C(O2)CC3=CC=C(C=C3)Cl)C(F)(F)F

Origin of Product

United States

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